molecular formula C13H14N2O2 B2584281 Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate CAS No. 1823527-33-8

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

Cat. No. B2584281
CAS RN: 1823527-33-8
M. Wt: 230.267
InChI Key: CMRNGGQIHWBPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” is a chemical compound with the molecular formula C13H14N2O2 . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” consists of a pyrazole ring attached to a benzyl group and an acetate group .


Chemical Reactions Analysis

Pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate” has a molecular weight of 230.26 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Multicomponent Synthesis and Applications

Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate is utilized in multicomponent synthesis processes, contributing to the efficient formation of complex molecules. For instance, it's involved in the solvent-free and 'on-water' multicomponent assembly, leading to the formation of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds show potential as ligands for treating human inflammatory TNFα-mediated diseases and have diverse biomedical applications (Elinson et al., 2014). Furthermore, a one-pot solvent-free synthesis process involving this compound has been used to create pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the versatility and efficiency of utilizing Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate in organic synthesis (Al-Matar et al., 2010).

Structural Characterization and Analysis

The compound has been a focal point in structural characterization and analysis studies. For example, research involving azilsartan methyl ester ethyl acetate hemisolvate, a related compound, provided insights into the molecular conformations and intermolecular interactions, contributing to a deeper understanding of such structures (Li et al., 2015).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant properties of derivatives of Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate have been explored in various studies. Compounds synthesized from this molecule have shown significant in vitro antimicrobial and antioxidant activities, indicating their potential in pharmaceutical and biomedical fields (Sonia et al., 2013). Additionally, novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety, derived from Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate, have shown moderate fungicidal activity against specific pathogens, highlighting the compound's role in agricultural and fungicidal applications (Liu et al., 2014).

Building Block for Further Chemical Synthesis

Methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate serves as a building block for the construction of more complex molecules. Its versatility in chemical reactions enables the synthesis of a wide range of heterocyclic compounds, contributing to advancements in medicinal chemistry and material science. For instance, it has been used to construct pyrazolo[4,3-c]pyridines, showcasing its utility in creating novel chemical entities (Prezent et al., 2016).

properties

IUPAC Name

methyl 2-(1-benzylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNGGQIHWBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.